molecular formula C5H12O2 B1206181 Pentane-2,3-diol CAS No. 42027-23-6

Pentane-2,3-diol

Cat. No. B1206181
CAS RN: 42027-23-6
M. Wt: 104.15 g/mol
InChI Key: XLMFDCKSFJWJTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentane-2,3-diol derivatives, such as 3,4-dichloro-2-pentanol motifs relevant to the chlorosulfolipids, involves anti-dichlorination of precursor allylic alcohols. The stereochemistry of these diastereomers is elucidated through X-ray crystallographic analysis, providing a foundation for further structural and synthesis studies on related natural products (Kanady et al., 2009).

Molecular Structure Analysis

The molecular structure of pentane-2,3-diol derivatives has been extensively studied. For example, β-diketone interactions reveal the enol tautomer of 3-substituted pentane-2,4-diones, showcasing very short hydrogen bonds, which are critical for understanding the compound's stability and reactivity (Emsley et al., 1989).

Chemical Reactions and Properties

The reactivity and chemical properties of pentane-2,3-diol and its derivatives are influenced by their structural characteristics. The hydrogen bonding of enol tautomers in substituted pentane-2,4-diones is a key factor affecting their chemical reactions (Emsley et al., 1989).

Physical Properties Analysis

Studies on the crystal structures and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione, a derivative of pentane-2,3-diol, provide insights into the compound's physical properties. Theoretical calculations align with experimental results, helping to understand the hydrogen bond strength and its impact on physical properties (Tayyari et al., 2008).

Chemical Properties Analysis

The chemical properties of pentane-2,3-diol derivatives, such as their tautomeric, thermodynamic, and spectroscopic characteristics, have been explored through various studies. For instance, the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione were analyzed using spectroscopy and X-ray diffraction, shedding light on the compound's stability and reactivity (Maharramov et al., 2010).

Scientific Research Applications

Summary of the Application

Pentane-2,3-diol is used in the synthesis of diol homolog-based thermosets via ring-opening metathesis polymerization . These thermosets have good thermal properties and mechanical properties, and their performance can be greatly enhanced by fabricating woven flax fiber composites .

Methods of Application or Experimental Procedures

Diol-based monomers were synthesized from 5-norbornene-2-carboxylic acid and diols (i.e., ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol, 1,7-heptanediol, 1,8-octanediol, 1,9-nonanediol and 1,10-decanediol) . After mixing with second-generation Grubbs’ catalyst, these liquid monomers polymerize completely in two minutes to form cross-linked structures .

Results or Outcomes Obtained

The resulting diol homolog-based thermosets have good thermal properties and mechanical properties . Their performance can be greatly enhanced by fabricating woven flax fiber composites . This rapid synthesis method benefits the manufacture of composites .

Safety And Hazards

Pentane-2,3-diol is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness and dizziness. Prolonged or repeated contact may dry skin and cause irritation or cracking . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

pentane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMFDCKSFJWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871390
Record name Pentane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-2,3-diol

CAS RN

42027-23-6
Record name 2,3-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42027-23-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pentanediol
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Record name Pentane-2,3-diol
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Record name Pentane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
L Muschallik, D Molinnus, J Bongaerts, M Pohl… - Journal of …, 2017 - Elsevier
The gene encoding a putative (R,R)-butane-2,3-diol dehydrogenase (bdhA) from Bacillus clausii DSM 8716 T was isolated, sequenced and expressed in Escherichia coli. The amino …
Number of citations: 26 www.sciencedirect.com
R Feng, Y Qi, S Liu, L Cui, Q Dai… - Chemistry–A European …, 2021 - Wiley Online Library
Catalyst deactivation is a problem of great concern for many heterogeneous reactions. Here, an urchin‐like LaPO 4 catalyst was easily developed for pentane‐2,3‐diol dehydration; it …
WT Borden, LH Hoo - Journal of the American Chemical Society, 1978 - ACS Publications
Our calculations assign the lowest energy to a structure in which the methylene tilts toward a unique metal atom, 4 or 6, the same deformation as is observed in the cited analogous …
Number of citations: 12 pubs.acs.org
FL Greenwood - The Journal of Organic Chemistry, 1964 - ACS Publications
Ozonation of alkenes in ether solution at—112 followed by treatment with isopropyl Grignard reagent at this temperature gave propene, propane, and 2-propanol as reaction products. …
Number of citations: 42 pubs.acs.org
J CARBALLO, R MARTIN… - European journal of …, 1991 - Wiley Online Library
A new method, faster, milder and more efficient than the one previously described [Bryn, K., Hetland, O. & Stormer, FC (1971) Eur. J. Biochem. 18, 116–119], for purification of diacetyl(…
Number of citations: 34 febs.onlinelibrary.wiley.com
AJ Bloodworth, KJ Bowyer… - The Journal of Organic …, 1987 - ACS Publications
Peroxymercuration of (Z)-pent-2-ene afforded single stereoisomers of 2-(bromomercurio)-3-(tert-butylper-oxy) pentane (Ml) and 3-(bromomercurio)-2-(tert-butylperoxy) pentane (M2), …
Number of citations: 15 pubs.acs.org
M Tursky, LLR Lorentz-Petersen, LB Olsen… - Organic & Biomolecular …, 2010 - pubs.rsc.org
A straightforward and atom-economical method is described for the synthesis of 2,3-disubstituted indoles. Anilines and 1,2-diols are condensed under neat conditions with catalytic …
Number of citations: 75 pubs.rsc.org
FL Greenwood - The Journal of Organic Chemistry, 1965 - ACS Publications
Ozonation of cis-and írans-2-butene, 1-butene, and ethylene in ether solution at—110 followed by treatment with isopropyl Grignardreagent at this temperature gave propene, propane, …
Number of citations: 33 pubs.acs.org
D Wistuba, O Träger, V Schurig - Chirality, 1992 - Wiley Online Library
The extent of substrate enantioselectivity and regioselectivity of a series of aliphatic 2,3‐dialkyl‐ and trialkylsubstituted oxiranes in their in vitro epoxide‐hydrolase‐catalyzed hydrolysis …
Number of citations: 26 onlinelibrary.wiley.com
A Yusufoglu, S Antons, HD Scharf - The Journal of Organic …, 1986 - ACS Publications
(LR, 5S, 7S)-(+)-and (lS, 5R, 7fi)-(-)-ethyl-5-methyl-6, 8-dioxabicyclo [3.2. 1] octane ((+)-and (-)-endo-brevicomin, 5) were synthesized in high enantiomeric purity in three steps starting …
Number of citations: 24 pubs.acs.org

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